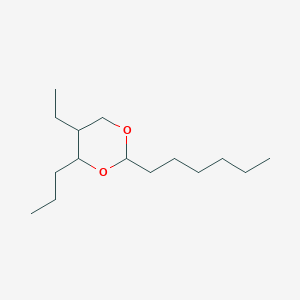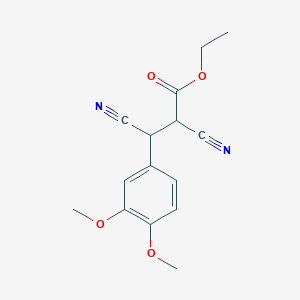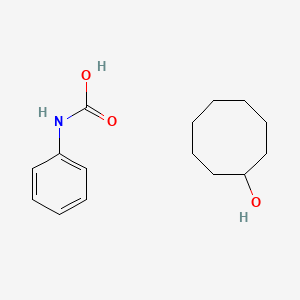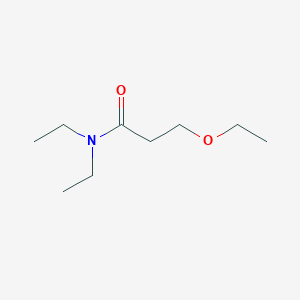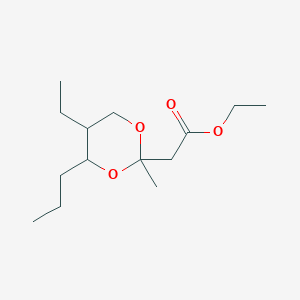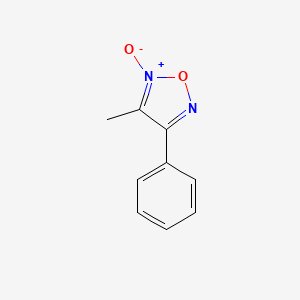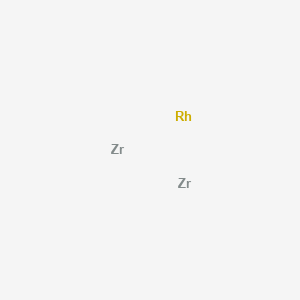
Rhodium--zirconium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium-zirconium (1/2) is an intermetallic compound formed by the combination of rhodium and zirconium in a 1:2 ratio. This compound is known for its unique properties, including high thermal stability, corrosion resistance, and superconductivity. It has garnered significant interest in various fields, including materials science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rhodium-zirconium (1/2) typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental rhodium and zirconium powders at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation. The mixture is heated to temperatures ranging from 1000°C to 1500°C until the desired intermetallic compound is formed .
Industrial Production Methods: Industrial production of rhodium-zirconium (1/2) often employs arc melting or induction melting techniques. These methods involve melting the elemental powders in a controlled environment, followed by rapid cooling to obtain the intermetallic compound. The resulting material is then subjected to further processing, such as annealing, to enhance its properties .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium-zirconium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or air at elevated temperatures, leading to the formation of rhodium oxide and zirconium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the oxides back to the metallic state.
Major Products Formed: The major products formed from these reactions include rhodium oxide, zirconium oxide, and various substituted intermetallic compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Rhodium-zirconium (1/2) has a wide range of applications in scientific research:
Chemistry:
Biology and Medicine:
Biomedical Applications: Research is ongoing to explore the potential use of rhodium-zirconium (1/2) in biomedical applications, such as drug delivery systems and imaging agents.
Industry:
Wirkmechanismus
The mechanism by which rhodium-zirconium (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound’s unique arrangement of rhodium and zirconium atoms allows for efficient electron transfer and activation of reactants. In catalytic applications, the rhodium atoms often serve as active sites for chemical reactions, while the zirconium atoms provide structural stability .
Vergleich Mit ähnlichen Verbindungen
Rhodium-Platinum (1/2): Similar to rhodium-zirconium (1/2), this compound exhibits high catalytic activity but differs in its electronic properties and stability.
Zirconium-Nickel (1/2): This compound is known for its hydrogen storage capabilities, which sets it apart from rhodium-zirconium (1/2).
Uniqueness: Rhodium-zirconium (1/2) is unique due to its combination of high thermal stability, corrosion resistance, and superconducting properties. These characteristics make it a versatile material for various advanced applications .
Eigenschaften
CAS-Nummer |
12166-17-5 |
|---|---|
Molekularformel |
RhZr2 |
Molekulargewicht |
285.35 g/mol |
IUPAC-Name |
rhodium;zirconium |
InChI |
InChI=1S/Rh.2Zr |
InChI-Schlüssel |
KGXYJYPSRYUTEM-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Zr].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



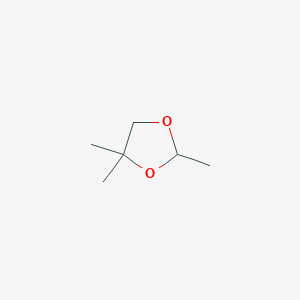
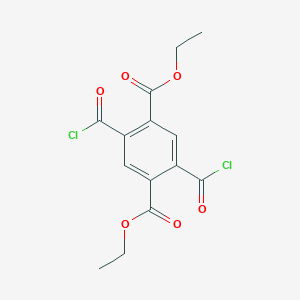
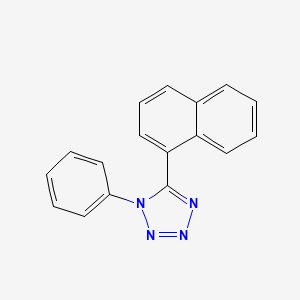
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
